3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and thiadiazole rings. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and fluorinated aromatic compounds. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring but differs in the functional groups attached.
Carfentrazone-ethyl: Contains similar structural motifs but is used primarily as a herbicide.
Uniqueness
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C13H7ClF2N6S |
---|---|
Molecular Weight |
352.75 g/mol |
IUPAC Name |
3-(4-chloro-2-methylpyrazol-3-yl)-6-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H7ClF2N6S/c1-21-10(7(14)5-17-21)11-18-19-13-22(11)20-12(23-13)6-3-2-4-8(15)9(6)16/h2-5H,1H3 |
InChI Key |
RLFVFWCCEPTSLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.